1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-(2,5-dihydropyrrol-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNYEVUYYDJXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 2,2-dimethylpropanal with pyrrole under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of key structural analogs:
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn:
- Solubility : The dihydro-pyrrole ring may improve solubility in polar solvents compared to fully saturated pyrrolidine derivatives.
- Melting Point : Analogous indole derivatives (e.g., 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one) exhibit melting points near 122–124°C, suggesting that the target compound may have a similar range .
Biological Activity
1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one, also known by its CAS number 1849217-03-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and potential applications in therapeutic contexts.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in enhancing cell productivity in monoclonal antibody production. The compound appears to modulate metabolic pathways and influence cell growth dynamics.
Key Findings
- Cell Growth Modulation : The compound has been shown to suppress cell growth while enhancing the glucose uptake rate and increasing intracellular ATP levels during monoclonal antibody production. This suggests a potential role in optimizing cell culture conditions for biopharmaceutical production .
- Monoclonal Antibody Production : In studies involving recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in a significant increase in monoclonal antibody yield compared to control conditions. Specifically, the final concentration of monoclonal antibodies reached 1,098 mg/L under supplemented conditions, which was 1.5-fold higher than controls .
- Quality Control of Therapeutic Proteins : The compound also influences the glycosylation patterns of antibodies, a critical quality attribute for therapeutic proteins. It has been observed to suppress galactosylation on N-linked glycans, which may enhance the therapeutic efficacy and stability of monoclonal antibodies .
The mechanisms through which this compound exerts its effects include:
- Increased Energy Metabolism : By enhancing glucose uptake and ATP production in cells, the compound supports higher productivity rates in bioprocesses.
- Alteration of Glycan Profiles : By modulating glycosylation processes, it can potentially improve the pharmacokinetics and pharmacodynamics of therapeutic proteins.
Case Studies
A series of experiments were conducted to evaluate the effects of varying concentrations of the compound on rCHO cells. The following table summarizes key metrics observed during these studies:
| Condition | Cell Viability (%) | Monoclonal Antibody Concentration (mg/L) | Cell-Specific Productivity (pg/cell/day) |
|---|---|---|---|
| Control | 50 | 732 | 7.1 |
| MPPB Added (0.32 mM) | 65 | 1098 | 11 |
These results highlight the potential for using this compound in optimizing cell culture conditions for enhanced biopharmaceutical production .
Q & A
Q. What are the established synthetic routes for 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one?
While direct synthesis methods for this compound are not explicitly documented, analogous pyrrole derivatives (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline) suggest feasible pathways. A plausible route involves:
- Nucleophilic substitution : Reacting 2,5-dihydropyrrole with a ketone precursor (e.g., 2,2-dimethylpropanoyl chloride) under anhydrous conditions.
- Reductive amination : Using palladium on carbon (Pd/C) with hydrogen gas (H₂) to reduce intermediates, as seen in related pyrrole syntheses .
- Cyclization : Base-assisted cyclization of precursors, similar to methods used for 3,5-diarylsubstituted pyrrolones .
Key considerations : Optimize reaction temperature (40–80°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield.
Q. How is the molecular structure of this compound characterized?
Structural characterization employs:
- Spectroscopic techniques :
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., pyrrole ring protons at δ 5.5–6.5 ppm).
- FTIR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H vibrations (~3400 cm⁻¹) .
- X-ray crystallography : For precise bond lengths/angles, though no crystal data is currently available for this compound.
- Computational methods : Density Functional Theory (DFT) to model electron density and molecular orbitals .
| Molecular Properties | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO | PubChem |
| Molecular Weight | 151.21 g/mol | PubChem |
| CAS RN | 411208-03-2 | EPA DSSTox |
Q. What safety precautions are required when handling this compound?
Based on structurally similar pyrrole derivatives:
- GHS hazards : Potential skin/eye irritation (Category 2; H315/H319) .
- Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid inhalation of dust/aerosols.
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate this compound’s electronic properties?
DFT applications include:
- Electron density mapping : Analyze charge distribution at the pyrrole nitrogen and carbonyl oxygen to predict reactivity .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess photochemical stability (e.g., gaps <5 eV suggest UV activity).
- AIM (Atoms in Molecules) theory : Identify bond critical points and non-covalent interactions (e.g., hydrogen bonding in derivatives) .
Q. Example workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate electrostatic potential surfaces.
Validate against experimental spectral data (e.g., NMR chemical shifts).
Q. How should researchers address contradictory data in spectral or reactivity studies?
Contradictions may arise from:
- Sample degradation : Organic compounds in aqueous matrices degrade over time; stabilize samples at 4°C .
- Impurity interference : Use HPLC or GC-MS to verify purity (>95%).
- Solvent effects : Compare spectra in polar (DMSO) vs. non-polar (CDCl₃) solvents to isolate environmental influences.
Q. Methodological solutions :
- Triangulation : Combine NMR, IR, and mass spectrometry for cross-validation.
- Reproducibility : Replicate experiments under inert atmospheres (N₂/Ar) to minimize oxidation .
Q. What experimental designs optimize studies of this compound’s reactivity?
- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) to the pyrrole ring to assess changes in carbonyl reactivity .
- Cross-coupling reactions : Test Suzuki-Miyaura coupling using aryl boronic acids to functionalize the pyrrole moiety.
- Kinetic studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy.
Q. Table: Example Reaction Conditions
| Reaction Type | Catalyst/Reagent | Temperature | Yield |
|---|---|---|---|
| Reductive amination | Pd/C, H₂ (1 atm) | 60°C | ~46% |
| Base-assisted cyclization | K₂CO₃ in DMF | 80°C | ~63% |
Q. What are the limitations in extrapolating computational data to experimental outcomes?
- Basis set limitations : Smaller basis sets (e.g., 6-31G) may underestimate steric effects.
- Solvent omission : Gas-phase DFT models ignore solvation, necessitating implicit solvent corrections (e.g., PCM model).
- Thermodynamic vs. kinetic control : Computed transition states may not align with experimental product ratios .
Recommendations : Validate DFT predictions with kinetic isotope effects (KIE) or isotopic labeling.
Q. How can researchers design stability studies for this compound under varying conditions?
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC.
- pH-dependent stability : Test solubility and integrity in buffers (pH 2–12) .
Key metric : Half-life (t₁/₂) determination under accelerated aging conditions (40°C/75% RH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
